Fosamprenavir-d4 Calcium Salt
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Overview
Description
Fosamprenavir-d4 Calcium Salt is a prodrug of amprenavir, an inhibitor of the human immunodeficiency virus (HIV) protease. It is used in the treatment and postexposure prophylaxis of HIV-1 infection. This compound is marketed under the brand names Lexiva and Telzir . The compound is designed to improve the solubility and bioavailability of amprenavir, making it more effective in clinical applications .
Preparation Methods
The synthesis of Fosamprenavir-d4 Calcium Salt involves several steps, including phosphate esterification, final isolation of the calcium salt, and milling . The synthetic route is similar to that of amprenavir, with modifications in the final steps to produce the calcium salt form . Industrial production methods involve the use of stearylamine as an anticaking agent during preparation .
Chemical Reactions Analysis
Fosamprenavir-d4 Calcium Salt undergoes hydrolysis by cellular phosphatases to form amprenavir . This hydrolysis occurs in the gut epithelium as the compound is absorbed. The primary reaction involved is the cleavage of the phosphate ester bond, releasing the active drug amprenavir . Common reagents used in these reactions include cellular phosphatases and water. The major product formed from this reaction is amprenavir .
Scientific Research Applications
Fosamprenavir-d4 Calcium Salt is primarily used in the treatment of HIV-1 infections . It is also used in postexposure prophylaxis for individuals who have been exposed to potentially infectious body fluids . In scientific research, the compound is used to study the mechanisms of HIV protease inhibition and to develop new antiretroviral therapies . Additionally, it is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of amprenavir .
Mechanism of Action
Fosamprenavir-d4 Calcium Salt is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium . Amprenavir inhibits HIV-1 protease, an enzyme essential for the maturation of infectious viral particles . By binding to the active site of HIV-1 protease, amprenavir prevents the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature, non-infectious viral particles .
Comparison with Similar Compounds
Fosamprenavir-d4 Calcium Salt is similar to other protease inhibitors used in the treatment of HIV-1, such as lopinavir and ritonavir . it has unique properties that improve its solubility and bioavailability compared to other protease inhibitors . The calcium salt form of fosamprenavir is more soluble at lower pH levels, making it more effective in the acidic environment of the stomach . Similar compounds include amprenavir, lopinavir, and ritonavir .
Properties
Molecular Formula |
C25H34CaN3O9PS |
---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenyl-3-[[(3R)-2,2,5,5-tetradeuteriooxolan-3-yl]oxycarbonylamino]butan-2-yl] phosphate |
InChI |
InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/q;+2/p-2/t21-,23+,24-;/m1./s1/i13D2,17D2; |
InChI Key |
PMDQGYMGQKTCSX-CBNSZEFXSA-L |
Isomeric SMILES |
[2H]C1(C[C@H](C(O1)([2H])[2H])OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)OP(=O)([O-])[O-])[2H].[Ca+2] |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] |
Origin of Product |
United States |
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